(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate
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Overview
Description
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: is a chemical compound that belongs to the class of fluorinated pyrazolylmethanols This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoroacetate moiety attached to the pyrazolylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-fluorobenzaldehyde and hydrazine hydrate.
Formation of Pyrazole Ring: The starting materials undergo a condensation reaction to form the pyrazole ring. This step often requires heating under reflux conditions.
Methanolysis: The resulting pyrazole is then treated with methanol to introduce the methanol group.
Trifluoroacetylation: Finally, the compound is reacted with trifluoroacetic anhydride to introduce the trifluoroacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups.
Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoroacetate group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.
Comparison with Similar Compounds
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: can be compared with other similar compounds, such as:
4-Fluoro-2-(1H-pyrazol-3-yl)phenol
5-Methyl-1H-pyrazol-3-yl)methanol
2,2,2-Trifluoroacetate derivatives of pyrazoles
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O.C2HF3O2/c1-3-5(6)4(2-9)8-7-3;3-2(4,5)1(6)7/h9H,2H2,1H3,(H,7,8);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHISWVVEVAMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CO)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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